molecular formula C25H34N2O3S2 B4554810 N-[2-(cyclohexylsulfanyl)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide

N-[2-(cyclohexylsulfanyl)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide

Cat. No.: B4554810
M. Wt: 474.7 g/mol
InChI Key: QOLDBEDPGGSJRL-UHFFFAOYSA-N
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Description

N-[2-(cyclohexylsulfanyl)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexylsulfanyl)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzamide Core: This can be achieved by reacting an appropriate benzoyl chloride with an amine to form the benzamide.

    Introduction of the Cyclohexylsulfanyl Group: This step involves the reaction of a cyclohexylthiol with an appropriate electrophile to introduce the cyclohexylsulfanyl group.

    Attachment of the Dimethylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the dimethylphenyl group is introduced onto the benzamide core.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexylsulfanyl)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfanyl groups.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexylsulfanyl)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptor Activity: Interacting with cell surface receptors to modulate signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell growth, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(cyclohexylsulfanyl)ethyl]-4-{[(3,4-dimethylphenyl)amino]methyl}benzamide: Lacks the methylsulfonyl group.

    N-[2-(cyclohexylsulfanyl)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzoate: Contains a benzoate ester instead of a benzamide.

Uniqueness

N-[2-(cyclohexylsulfanyl)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide is unique due to the presence of both the cyclohexylsulfanyl and dimethylphenyl groups, which confer specific chemical properties and potential biological activities. The combination of these groups in a single molecule makes it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-cyclohexylsulfanylethyl)-4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O3S2/c1-19-9-14-23(17-20(19)2)27(32(3,29)30)18-21-10-12-22(13-11-21)25(28)26-15-16-31-24-7-5-4-6-8-24/h9-14,17,24H,4-8,15-16,18H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLDBEDPGGSJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NCCSC3CCCCC3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(cyclohexylsulfanyl)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide
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N-[2-(cyclohexylsulfanyl)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide
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N-[2-(cyclohexylsulfanyl)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide
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N-[2-(cyclohexylsulfanyl)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide
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N-[2-(cyclohexylsulfanyl)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide
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N-[2-(cyclohexylsulfanyl)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide

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